



Application Notes & Protocols: AAV2 Capsid Shuffling for the Generation of Novel Epitopes

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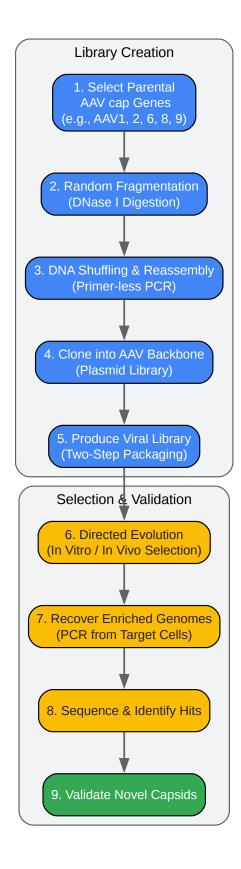
Introduction Adeno-associated virus (AAV) vectors are a leading platform for in vivo gene therapy. However, their utility can be limited by pre-existing neutralizing antibodies (NAbs) in the population and by their natural tissue tropism. AAV2, a commonly used serotype, is particularly affected by high seroprevalence. Directed evolution through DNA capsid shuffling is a powerful strategy to overcome these limitations. By recombining genetic material from various AAV serotypes, it is possible to create vast libraries of chimeric capsids with novel properties, including altered surface epitopes that evade NAb recognition and modified tropism for specific cell types.[1][2][3] This document provides a detailed overview and protocols for the generation and selection of novel AAV variants through capsid shuffling.

Principle of the Method DNA family shuffling mimics natural evolution by promoting homologous recombination between related DNA sequences.[4] In the context of AAV capsid engineering, the cap genes from different serotypes (e.g., AAV1-9) are randomly fragmented and then reassembled in a primer-less PCR reaction.[1] The fragments from different parental serotypes anneal based on sequence homology and are extended, creating a library of full-length chimeric cap genes. This library, possessing a high degree of sequence and functional diversity, can then be subjected to selection pressures to isolate variants with desired characteristics, such as the ability to transduce a specific cell type or to escape neutralization by human intravenous immunoglobulin (IVIg).[5][6]

Experimental Workflow Overview



The overall process involves creating a plasmid library of shuffled capsids, packaging this into a viral library, and then using directed evolution to select for desired variants.





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Figure 1: High-level workflow for creating and screening shuffled AAV capsid libraries.

Quantitative Data Summary

DNA shuffling has successfully generated numerous AAV variants with improved or novel properties. The table below summarizes quantitative data from key studies.



Variant/Libra ry	Parental Serotypes	Library Diversity	Selection Target/Meth od	Key Outcome / Novel Property	Reference
Chimeric- 1829	AAV1, 2, 8, 9	2 x 10 ⁶ clones	Integrin- minus hamster melanoma cells	More efficient transduction of melanoma cells; altered tropism in muscle, liver, and brain; unique immunologica I profile.	[1][3]
AAV-DJ	AAV2, 4, 5, 8, 9 and others	~7 x 10⁵ variants	Human liver cells in the presence of IVIg	Partially resists neutralization by pooled human antibodies (IVIg); enhanced transduction of liver cells.	[5][6]
LK03	10 multispecies AAV variants	Not specified	Humanized mouse model (human hepatocytes)	10-20 times more efficient at transducing human hepatocytes in vivo compared to AAV8.	[7]
General Library	AAV serotypes 1-9	2 x 10 ⁶ clones	Not specified (library	Confirmed creation of	[1]



			generation)	recombinant Cap genes from different parental serotypes.
Peptide Display/Shuffl ing Library	12 WT AAVs, 71 shuffled chimeras	177 barcoded variants	Adult neural stem cells (NSCs) in the subventricula r zone	Identification of top capsid candidates for efficient NSC transduction.

Detailed Experimental Protocols Protocol 1: Generation of the Chimeric AAV Plasmid Library

This protocol details the creation of a plasmid library containing shuffled AAV cap genes.

1.1. Preparation of Parental cap Genes:

- PCR amplify the full-length cap genes from plasmids containing the sequences of the desired parental AAV serotypes (e.g., AAV1, AAV2, AAV6, AAV8, AAV9).[4]
- Use high-fidelity polymerase to minimize PCR-induced errors.
- Purify the PCR products using a standard kit and quantify the DNA concentration.

1.2. Random Fragmentation of cap DNA:

- Combine equimolar amounts of the purified parental cap gene PCR products in a single microfuge tube.[9]
- Digest the DNA mixture with DNase I. The goal is to generate a smear of random fragments, typically in the range of 50-1000 bp.[4]



- The extent of digestion is critical and must be optimized by varying the enzyme concentration and incubation time. Run aliquots on an agarose gel to monitor fragmentation.
- Inactivate the DNase I by heat treatment (e.g., 10 minutes at 75°C) and purify the DNA fragments.
- 1.3. Reassembly of Full-Length Chimeric Genes by PCR:
- Set up a primer-less PCR reaction containing the purified DNA fragments, dNTPs, and a high-fidelity DNA polymerase with proofreading activity.[1]
- The reassembly reaction consists of multiple cycles of denaturation, annealing, and extension. During the annealing step, homologous fragments from different parents anneal and are extended by the polymerase.[4][10]
- Typical PCR Program:
 - 96°C for 90s
 - 40-55 cycles of:
 - 94°C for 30s
 - o 55°C for 90s
 - 72°C for 90s (+ 5s per cycle)
 - 72°C for 10 min
- After the initial reassembly, run a second PCR using primers that anneal to the 5' and 3' ends
 of the full-length cap gene to amplify the correctly assembled chimeric sequences.[11]
- 1.4. Cloning into AAV Backbone:
- Digest the amplified full-length chimeric cap genes and the recipient AAV plasmid (containing AAV2 rep gene and ITRs) with appropriate restriction enzymes (e.g., PacI and AscI).[11]
- Ligate the pool of shuffled cap genes into the AAV backbone plasmid.

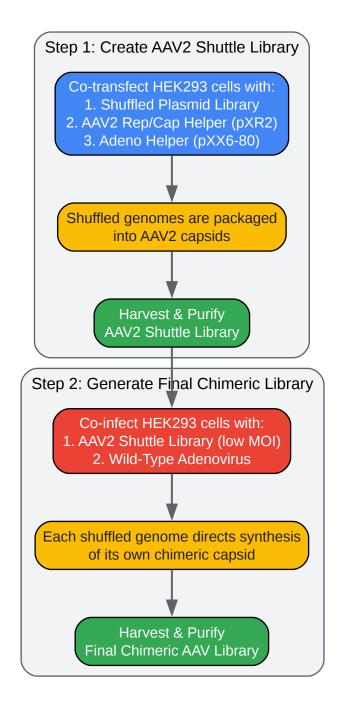


• Transform the ligation product into high-efficiency competent E. coli to generate the final plasmid library. The diversity of the library can be estimated by counting the number of colonies.[1]

Protocol 2: Production of the Chimeric AAV Viral Library

To ensure that each chimeric capsid protein packages its own corresponding genome (maintaining genotype-phenotype linkage), a two-step packaging process is often employed.[1] [9][12]





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Figure 2: Two-step protocol for producing a genotype-phenotype linked viral library.

2.1. Step 1: Generation of an AAV2 Shuttle Library

• Transfect HEK293 cells with the shuffled plasmid library, a helper plasmid providing AAV2 Rep and Cap functions in trans (e.g., pXR2), and an adenoviral helper plasmid (e.g., pXX6-



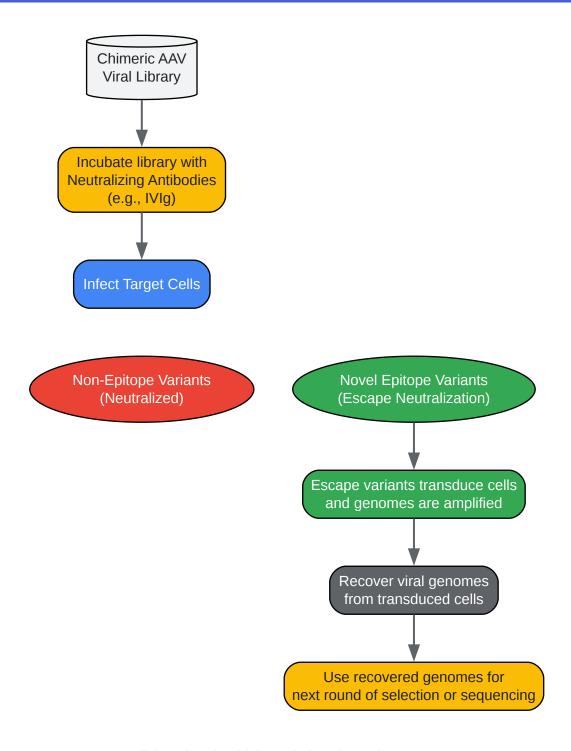
80).[1]

- A 1:10 ratio of the shuffled plasmid library to the AAV2 helper plasmid is used to ensure an excess of AAV2 capsids, which package the shuffled AAV genomes.[9]
- Harvest the cells 48-72 hours post-transfection, lyse them (e.g., through freeze-thaw cycles), and purify the resulting "shuttle library" particles. At this stage, the viral particles contain shuffled genomes but are primarily enclosed in AAV2 capsids.
- 2.2. Step 2: Production of the Final Chimeric Library
- Infect a new batch of HEK293 cells with the AAV2 shuttle library at a low multiplicity of infection (MOI < 1) to ensure that most cells are infected with only a single viral genome.[9]
 [12]
- Superinfect the cells with wild-type adenovirus (e.g., Ad5) to provide helper functions.[4]
- In each infected cell, the single shuffled genome is replicated and directs the synthesis of its corresponding chimeric capsid proteins. This crucial step links the genome (genotype) with the capsid shell (phenotype).
- Harvest and purify the final chimeric AAV library. Inactivate the adenovirus helper, for example, by heating at 56°C for 30 minutes.[4]

Protocol 3: Selection for Novel Epitopes (Immune Evasion)

This protocol describes a method for selecting capsid variants that can evade neutralization by antibodies.





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Figure 3: Selection strategy for isolating immune-evasive AAV capsid variants.

3.1. Neutralization Assay:

• Incubate the chimeric AAV viral library with a source of polyclonal neutralizing antibodies, such as IVIg, which represents the antibody repertoire of thousands of donors.[5] The



concentration of IVIg should be sufficient to neutralize common serotypes like AAV2.

• The incubation is typically performed for 1 hour at 37°C.

3.2. Infection of Target Cells:

- Add the antibody-AAV mixture to a permissive cell line (e.g., HEK293 or a clinically relevant cell type).[5]
- Only the AAV variants whose novel epitopes are not recognized by the antibodies in the IVIg
 pool will successfully infect the cells. Variants resembling common serotypes will be
 neutralized and unable to enter.

3.3. Recovery and Amplification of Evolved Variants:

- After 48-72 hours, harvest the infected cells and extract the low-molecular-weight DNA (containing the replicated viral genomes).[4]
- Use PCR to amplify the cap genes from the extracted DNA. These represent the variants that successfully evaded neutralization and transduced the cells.
- The amplified product can be cloned to create a new, enriched library for subsequent rounds of selection or can be sequenced directly to identify the successful variants.[10]

3.4. Validation:

- Individual, promising chimeric cap genes are cloned and packaged into new AAV vectors (typically expressing a reporter gene like GFP or luciferase).
- These individual clones are then tested in vitro and in vivo to confirm their ability to evade neutralization and to characterize their transduction efficiency and biodistribution.[1][13]

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